molecular formula C21H10BrF2N3O2S B2380887 (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-53-3

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Cat. No. B2380887
CAS RN: 477297-53-3
M. Wt: 486.29
InChI Key: JHUVABYACRCXJK-FMIVXFBMSA-N
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Description

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H10BrF2N3O2S and its molecular weight is 486.29. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile and related compounds have been synthesized through various methodologies. An efficient one-pot four-component Gewald reaction has been utilized for the synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. This process highlights the use of mild reaction conditions at ambient temperature, environmental friendliness, and broad substrate scope, which are advantageous for green chemistry (K. Kavitha et al., 2018).

Antimicrobial Applications

The compound and its derivatives have been evaluated for antimicrobial applications. For instance, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a biologically active sulfonamide moiety have been synthesized and shown promising antimicrobial activities. These compounds incorporate sulfamoyl moiety, indicating their potential use as antimicrobial agents (E. Darwish et al., 2014).

Antioxidant and Anticancer Potential

Further research has been conducted on the antioxidant and antimicrobial properties of coumarin moiety-containing derivatives, with cytotoxicity studies indicating their potential as therapeutic agents. These compounds have been screened for their antioxidant, antimicrobial activities, and cytotoxicity, highlighting the essential structure requirements for their biological activities (Huda R. M. Rashdan et al., 2017).

properties

IUPAC Name

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10BrF2N3O2S/c22-13-1-4-19-11(5-13)6-15(21(28)29-19)18-10-30-20(27-18)12(8-25)9-26-14-2-3-16(23)17(24)7-14/h1-7,9-10,26H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUVABYACRCXJK-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10BrF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

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